N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

Description

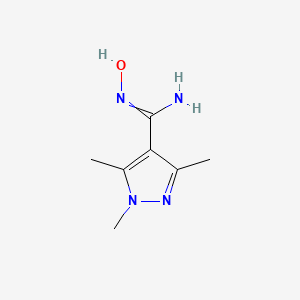

N-Hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (CAS: 1006353-13-4) is a heterocyclic compound with the molecular formula C₇H₁₂N₄O and a molecular weight of 168.20 g/mol. Its structure features a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, along with a hydroxy-carboximidamide functional group at position 4 . The compound is identified by multiple synonyms across databases, including N′-hydroxy-1,3,5-trimethylpyrazole-4-carboximidamide and (hydroxyimino)(1,3,5-trimethylpyrazol-4-yl)methylamine .

Key identifiers include:

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

N'-hydroxy-1,3,5-trimethylpyrazole-4-carboximidamide |

InChI |

InChI=1S/C7H12N4O/c1-4-6(7(8)10-12)5(2)11(3)9-4/h12H,1-3H3,(H2,8,10) |

InChI Key |

OEDVGDAQVSJSQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carboximidamide with hydroxylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s reactivity stems from its hydroxyl and carboximidamide groups:

Hydroxyl Group (-OH)

-

Hydroxylation : Participates in hydrogen bonding or redox reactions, enabling interactions with biological targets.

-

Condensation : Reacts with carbonyl compounds to form derivatives like imines or oximes.

Carboximidamide Group (-C(=NO)NH2)

-

Coordination Chemistry : Acts as a bidentate ligand, forming complexes with metal ions (e.g., Cu, Fe) through nitrogen and oxygen atoms.

-

Nucleophilic Attack : Reacts with electrophiles (e.g., alkylating agents) to form substituted amidines.

Cyclocondensation and Oxidation

A common approach involves:

-

Addition-Cyclocondensation : Chalcones react with hydrazines to form pyrazolines.

-

Oxidative Aromatization : Pyrazolines are oxidized to pyrazoles using catalysts like copper triflate or iodine .

| Method | Key Reagents/Catalysts | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Arylhydrazines, copper triflate | ~82% | |

| Oxidation | Iodine, hydrogen peroxide | ~70% |

Alkylation and Functionalization

Post-synthesis modifications include alkylating pyrazolines with LDA (lithium diisopropylamide) before oxidation to introduce substituents .

Reaction Mechanisms

The compound’s biological activity is linked to its interaction with enzymes and metal ions:

Enzyme Inhibition

As a potential indoleamine 2,3-dioxygenase (IDO) modulator, the compound likely binds to the enzyme’s active site via hydrogen bonding or coordination with catalytic metal ions (e.g., heme iron), disrupting substrate binding .

Fungicidal Activity

Pyrazole derivatives, including this compound, inhibit fungal succinate dehydrogenase (SDH) by disrupting electron transport chains. For example, carboxin (a related fungicide) shows ~68% SDH inhibition at 1 μM against Botrytis cinerea .

Scientific Research Applications

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or other biological effects .

Comparison with Similar Compounds

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Molecular Formula : C₂₁H₂₄ClN₅O₃S

- Key Features :

- The bulky substituents (butyl, chlorophenyl) may reduce solubility in polar solvents relative to the trimethylpyrazole derivative .

N′-Hydroxy-1-methyl-1H-pyrazole-4-carboximidamide

- Molecular Formula : C₅H₈N₄O

- Key Features :

- Single methyl group on the pyrazole ring.

- Lacks the 3,5-dimethyl substituents present in the target compound.

- Lower molecular weight (140.14 g/mol) may enhance bioavailability but reduce thermal stability .

Carboximidamide Derivatives with Heterocyclic Cores

N′-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide

- Key Features :

- Pyrrole-thiazole hybrid structure.

- Hydroxy-carboximidamide group attached to pyrrole.

- Comparison :

N′-Hydroxy-1,2,4-oxadiazole-3-carboximidamide

- Key Features :

- Oxadiazole core instead of pyrazole.

- Higher oxygen content due to the oxadiazole ring.

- Comparison: Oxadiazole’s electron-withdrawing nature increases electrophilicity at the carboximidamide group, contrasting with the electron-donating methyl groups in the target compound . Potential for higher metabolic stability in pharmaceutical contexts due to oxadiazole’s resistance to oxidation .

Biological Activity

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.

This compound primarily interacts with several biological targets:

- Estrogen Receptors : It has been shown to bind to estrogen receptor alpha and beta, potentially modulating their activity which is crucial in various physiological processes and diseases such as cancer.

- Alcohol Dehydrogenase 1C : This interaction may influence the metabolism of alcohol and other substrates, affecting various metabolic pathways.

The compound's action may also involve inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition can disrupt energy synthesis in pathogens, suggesting potential antifungal properties .

This compound exhibits several notable biochemical properties:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can possess significant antimicrobial and antifungal activities. For instance, related compounds have demonstrated efficacy against various fungi by inhibiting their growth .

- Antioxidant Properties : The compound may exhibit antioxidant activities, which can protect cells from oxidative stress and damage .

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives. For example, certain synthesized pyrazole carboxamides showed notable antifungal activity against a range of phytopathogenic fungi. In vitro assays demonstrated that these compounds could inhibit fungal mycelial growth effectively .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives has revealed insights into how modifications at different positions on the pyrazole ring can enhance biological activity. For example:

| Compound | Modification | Activity |

|---|---|---|

| 1 | 3-Methyl | Antifungal |

| 2 | 5-Bromo | Antimicrobial |

| 3 | 4-Chloro | Antioxidant |

These modifications can significantly impact the compound's ability to interact with biological targets and its overall efficacy .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Antitubercular Activity : A study evaluated the efficacy of pyrazole derivatives against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentration (MIC), revealing promising results compared to standard treatments .

- Inflammatory Response : Another investigation assessed the anti-inflammatory properties of related pyrazole compounds. Results indicated significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 at specific concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, and how can reaction conditions be modified to improve yields?

- Methodological Answer : The synthesis of pyrazole-carboximidamide derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds under reflux conditions. For example, analogs like 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides are synthesized via refluxing in ethanol with catalytic acetic acid, followed by purification via column chromatography . To optimize yields, variables such as solvent polarity (e.g., switching from ethanol to DMF for sterically hindered substrates), reaction time (monitored via TLC), and stoichiometric ratios of reactants should be systematically tested. Characterization via - and -NMR is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula accuracy, while - and -NMR are used to confirm substituent positions and hydrogen bonding patterns. For example, in related carboximidamide derivatives, the hydroxyimino group (-NH-OH) exhibits characteristic downfield shifts in -NMR (δ 10–12 ppm) . IR spectroscopy can further validate functional groups, such as N–O stretches (~950 cm) and C=N vibrations (~1600 cm) .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation testing under controlled temperature (e.g., 40°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). HPLC or UV-Vis spectroscopy can monitor decomposition products, while differential scanning calorimetry (DSC) identifies phase transitions. For pyrazole derivatives, oxidative stability is critical due to the hydroxyimino group; inert atmosphere storage (N) is recommended .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution to predict reactive sites. For example, the hydroxyimino group’s lone pairs may act as nucleophiles, while the pyrazole ring’s electron-deficient C4 position could undergo electrophilic substitution. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying electrophiles like iodomethane) and X-ray crystallography can confirm mechanistic hypotheses .

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Pharmacophore modeling identifies critical functional groups, while QSAR studies correlate substituent effects (e.g., electron-withdrawing groups at C3/C5) with bioactivity. Experimental validation via enzyme inhibition assays (IC) and cytotoxicity screening (MTT assay) are necessary to refine models .

Q. What strategies resolve contradictions in reported data on the solubility and crystallinity of this compound analogs?

- Methodological Answer : Contradictions may arise from polymorphic variations or solvent-dependent crystallization. Powder X-ray diffraction (PXRD) can identify polymorphs, while Hansen solubility parameters (HSPiP software) predict solubility in mixed solvents. For example, analogs with bulky aryl groups exhibit lower solubility in polar aprotic solvents but higher crystallinity due to π-π stacking .

Methodological Notes

- Theoretical Frameworks : Link synthesis and reactivity studies to conceptual frameworks like frontier molecular orbital theory or Hammett linear free-energy relationships .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational biology to explore structure-activity relationships (SARs) .

- Contradiction Analysis : Use multivariate statistical analysis (e.g., PCA) to identify outlier data points in conflicting solubility reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.